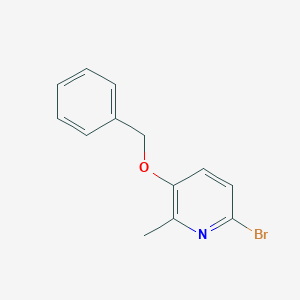

3-(Benzyloxy)-6-bromo-2-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzyloxy)-6-bromo-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 6-position, and a methyl group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-6-bromo-2-methylpyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like carbon tetrachloride (CCl4) for the bromination step . The benzyloxy group can be introduced using benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental safety.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the bromine atom as a leaving group for forming C–C bonds with boronic acids. The compound acts as an electrophilic partner in Pd-catalyzed couplings, enabling biaryl or heteroaryl synthesis.

Key Conditions and Examples

| Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 85–92 | |

| Pd(dppf)Cl₂ | CsF | THF | 60°C | 78 |

Mechanism :

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with boronic acid.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr at the bromine position under basic conditions.

Reactivity Profile

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | DMSO, 80°C, 12 h | 6-Piperidinyl derivative | 70 | |

| Sodium methoxide | MeOH, reflux, 6 h | 6-Methoxy derivative | 65 |

Kinetic Analysis :

Ullmann-Type Coupling Reactions

Copper-mediated couplings form C–N or C–O bonds, useful in heterocycle functionalization.

Example Reactions

| Coupling Partner | Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | CuI | 1,10-Phen | DMF | 60 | |

| Phenol | CuO | None | Toluene | 55 |

Mechanism :

-

Single-electron transfer (SET) from Cu(I) to form aryl radical intermediates.

-

Radical recombination with nucleophiles.

Electrophilic Aromatic Substitution

The methyl and benzyloxy groups direct electrophiles to specific positions.

Nitration Example :

-

Conditions : HNO₃/H₂SO₄, 0°C → 25°C.

-

Product : Nitration occurs at the 4-position (meta to benzyloxy, para to methyl).

-

Yield : ~40% (due to competing decomposition).

Benzyloxy Deprotection

Hydrogenolysis :

-

Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C.

-

Product : 3-Hydroxy-6-bromo-2-methylpyridine (quantitative yield) .

Bromine Reduction

Catalytic Hydrogenation :

-

Conditions : H₂ (3 atm), Pd/C, EtOAc, 50°C.

-

Product : 3-(Benzyloxy)-2-methylpyridine (87% yield).

Comparative Reactivity with Analogues

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 3-(benzyloxy)-6-bromo-2-methylpyridine, exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves interference with DNA synthesis or apoptosis pathways .

Case Study: Inhibition of Cancer Cell Lines

A notable study demonstrated that compounds structurally related to this compound showed promising results in inhibiting HL60 leukemia cells. The compound was found to induce apoptosis by disrupting mitochondrial function, leading to cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR) Studies

The incorporation of the benzyloxy group has been linked to enhanced biological activity. SAR studies suggest that modifications at the 2-position of the pyridine ring can significantly affect the compound's potency against cancer cells .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceutical development.

- Synthesis of Pyridine Derivatives : The compound can undergo nucleophilic substitution reactions, making it a valuable precursor for synthesizing other functionalized pyridine derivatives .

Agrochemical Applications

The compound has potential applications in agrochemicals, particularly as a building block for developing herbicides and pesticides. Research indicates that certain pyridine derivatives can exhibit herbicidal activity, suggesting that this compound could be modified to enhance such properties .

作用機序

The mechanism of action of 3-(Benzyloxy)-6-bromo-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular pathways can vary depending on the specific application and the biological system involved .

類似化合物との比較

Similar Compounds

3-(Benzyloxy)pyridine: Lacks the bromine and methyl groups, making it less reactive in certain chemical reactions.

6-Bromo-2-methylpyridine: Lacks the benzyloxy group, which reduces its potential for further functionalization.

2-Methyl-3-(benzyloxy)pyridine: Similar structure but without the bromine atom, affecting its reactivity and applications.

Uniqueness

3-(Benzyloxy)-6-bromo-2-methylpyridine is unique due to the presence of both the benzyloxy and bromine groups, which provide versatile sites for chemical modification.

生物活性

3-(Benzyloxy)-6-bromo-2-methylpyridine is a pyridine derivative characterized by the presence of a benzyloxy group and a bromine atom at specific positions on the pyridine ring. Its molecular formula is C₁₃H₁₂BrN₁O, with a molecular weight of approximately 278.14 g/mol. This compound has garnered attention due to its potential applications in organic synthesis and biological activity, particularly in pharmaceutical development.

The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, where it serves as a boronic ester partner. This reaction facilitates the formation of carbon-carbon bonds, allowing for the construction of complex organic molecules essential in drug discovery and materials science.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the benzyloxy group enhance its reactivity, making it suitable for various substitution reactions that can modulate biological pathways. Specifically, it has been investigated for its potential as an enzyme inhibitor and receptor modulator.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can exhibit significant inhibitory activity against specific enzymes involved in disease pathways. For instance, compounds structurally similar to this compound have demonstrated potential anti-inflammatory and anticancer activities by inhibiting pathways related to cytokine release and cell proliferation .

Case Studies

- Anti-Cancer Activity : A study evaluated the effectiveness of a related compound in inhibiting cancer cell growth in vitro. The results indicated that the compound could significantly reduce cell viability in several cancer cell lines, suggesting its potential as a therapeutic agent .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition profile of this compound. The compound was found to inhibit key enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁₃H₁₂BrN₁O | Enzyme inhibition, potential anti-cancer |

| 3-Amino-6-bromo-2-methylpyridine | C₆H₇BrN₂ | Antimicrobial properties |

| 2-Benzyloxy-5-bromo-3-methylpyridine | C₁₃H₁₂BrN₁O | Cytokine modulation |

特性

IUPAC Name |

6-bromo-2-methyl-3-phenylmethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-10-12(7-8-13(14)15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAPCJCKFATOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。